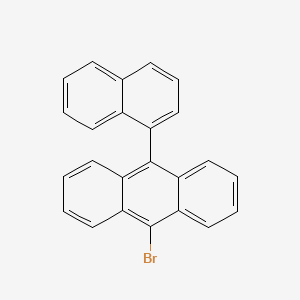

9-Bromo-10-(naphthalen-1-yl)anthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-bromo-10-naphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br/c25-24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYACRXBYRNYMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610576 | |

| Record name | 9-Bromo-10-(naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400607-04-7 | |

| Record name | 9-Bromo-10-(naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Bromo-10-(naphthalen-1-yl)anthracene (CAS 400607-04-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 9-Bromo-10-(naphthalen-1-yl)anthracene, a key intermediate in the development of advanced organic electronic materials.

Core Properties

This compound is a polycyclic aromatic hydrocarbon characterized by its anthracene core substituted with a bromine atom and a naphthalene group. This structure imparts specific photophysical and electronic properties that are highly sought after in materials science, particularly for applications in organic light-emitting diodes (OLEDs).

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 400607-04-7 | [1][2] |

| Molecular Formula | C₂₄H₁₅Br | [3] |

| Molecular Weight | 383.28 g/mol | [3] |

| Appearance | Pale yellow to light orange solid/powder | [3][4] |

| Melting Point | 177.0 to 181.0 °C | [3] |

| Boiling Point | 508.0 ± 19.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.402 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Toluene | [5] |

| Purity | Typically available at ≥96% |

Optical and Electronic Properties

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the bromination of a precursor molecule.

Synthetic Workflow

The logical flow for the synthesis of this compound typically involves the preparation of a key intermediate followed by a bromination step. A representative workflow is illustrated below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: General Procedure for Bromination

The following is a generalized experimental protocol for the bromination of an anthracene derivative, which can be adapted for the synthesis of this compound from its non-brominated precursor.

Materials:

-

9-(naphthalen-1-yl)anthracene (precursor)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Dichloromethane for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor, 9-(naphthalen-1-yl)anthracene, in an appropriate volume of dry dichloromethane.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (typically 1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis. The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted bromine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane.[7] Alternatively, recrystallization from a suitable solvent system can be employed to obtain the pure this compound.[7]

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared with the literature values.

Applications in Drug Development and Research

While this compound is not directly used as a therapeutic agent, its derivatives are of significant interest in the development of advanced materials for various applications.

Organic Light-Emitting Diodes (OLEDs)

The primary application of this compound is as a key intermediate in the synthesis of materials for OLEDs.[8] Its anthracene core provides a robust and efficient blue-emitting chromophore. The bromine atom serves as a convenient handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of various functional groups to fine-tune the electronic and photophysical properties of the final OLED material. These modifications can enhance properties like charge transport, quantum efficiency, and operational stability of the OLED device.

Fluorescent Probes and Sensors

The inherent fluorescence of the anthracene core makes its derivatives potential candidates for the development of fluorescent probes and sensors. By attaching specific recognition moieties to the anthracene scaffold (often via the bromo-functionalization), it is possible to design molecules that exhibit changes in their fluorescence properties upon binding to specific analytes, enabling their detection and quantification.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Logical Relationships in Material Design

The design of new materials based on this compound follows a logical progression of structure-property relationships.

Caption: Logical relationships in material design using the target compound.

References

- 1. This compound | CAS 400607-04-7 [matrix-fine-chemicals.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. echemi.com [echemi.com]

- 4. 9-Bromo-10-(1-naphthyl)anthracene | 400607-04-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Photophysical Properties of 9-Bromo-10-(naphthalen-1-yl)anthracene

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Bromo-10-(naphthalen-1-yl)anthracene is a disubstituted polycyclic aromatic hydrocarbon (PAH). Its structure comprises a rigid, planar anthracene core functionalized with a bromine atom and a naphthalene group at the 9 and 10 positions. This substitution pattern is known to induce significant steric hindrance, forcing the naphthalene ring to twist out of the plane of the anthracene core. This twisted intramolecular geometry disrupts π-π stacking and significantly influences the molecule's electronic and photophysical properties.

Derivatives of anthracene are widely studied for their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as photosensitizers due to their high fluorescence quantum yields and well-defined electronic transitions. The introduction of a heavy bromine atom can also promote intersystem crossing, potentially opening avenues for applications involving triplet excited states. This guide provides a technical overview of the expected photophysical properties of this compound and the standard experimental protocols for their determination.

Core Photophysical Properties

The photophysical behavior of this compound is governed by the electronic transitions of the anthracene core, modulated by its substituents. The absorption spectrum is expected to show the characteristic vibronic structure of anthracene in the near-UV region (350-410 nm). Upon excitation, the molecule relaxes to the ground state via fluorescence, typically emitting in the blue-to-violet region of the spectrum.

The properties are highly sensitive to the local environment, a phenomenon known as solvatochromism. The polarity of the solvent can influence the energy levels of the excited state, leading to shifts in the emission wavelength.

Data Presentation

The following table summarizes the hypothetical but representative photophysical data for this compound in various solvents of differing polarity. These values are estimated based on data for related anthracene derivatives.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| n-Hexane | 1.88 | 368, 387, 408 | 415, 438 | ~1800 | 0.85 | 8.2 |

| Toluene | 2.38 | 370, 389, 410 | 418, 441 | ~1850 | 0.82 | 8.0 |

| Dichloromethane | 8.93 | 371, 390, 411 | 425, 449 | ~2200 | 0.76 | 7.5 |

| Acetonitrile | 37.5 | 370, 389, 410 | 428, 453 | ~2400 | 0.71 | 7.2 |

Experimental Protocols

The characterization of this compound involves a series of standardized spectroscopic techniques.

Synthesis via Suzuki Coupling

A common and effective method for synthesizing 9,10-disubstituted anthracenes is the palladium-catalyzed Suzuki cross-coupling reaction.

-

Reactants: 9,10-Dibromoanthracene, 1-Naphthaleneboronic acid.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

-

Base: An aqueous solution of potassium carbonate (K2CO3).

-

Solvent: Toluene or a similar anhydrous solvent.

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 9,10-dibromoanthracene (1.0 eq), 1-naphthaleneboronic acid (1.1-1.2 eq), and the base (2.0-3.0 eq).

-

Add the anhydrous solvent, followed by the Pd(PPh3)4 catalyst (typically 1-5 mol%).

-

The mixture is heated to reflux (e.g., 90-110 °C) and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the mono-substituted product, this compound.

-

UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a stock solution of the compound in a spectroscopic-grade solvent. Create a dilution series to a final concentration of approximately 1x10-5 M in a quartz cuvette (1 cm path length).

-

Measurement: Record the absorption spectrum over a range of 250-500 nm, using the pure solvent as a reference blank. The absorbance at λmax should ideally be between 0.1 and 1.0. The molar extinction coefficient is calculated using the Beer-Lambert law (A = εcl).

Steady-State Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission maxima (λem).

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: Use a dilute solution (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

-

Measurement: Excite the sample at one of its absorption maxima (e.g., 387 nm). Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to ~600 nm.

Fluorescence Quantum Yield (Φf) Determination

-

Objective: To measure the efficiency of the fluorescence process.

-

Method: The relative method using a well-characterized standard is most common. 9,10-Diphenylanthracene in cyclohexane (Φf = 0.90-1.0) is an excellent standard for this spectral region.

-

Procedure:

-

Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical instrument conditions.

-

Calculate the quantum yield using the equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std) where Φ is the quantum yield, I is the integrated intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

-

Objective: To measure the fluorescence lifetime (τf), the average time the molecule spends in the excited state.

-

Instrumentation: A Time-Correlated Single Photon Counting (TCSPC) system.

-

Procedure:

-

The sample is excited by a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser).

-

The time delay between the laser pulse and the arrival of the first emitted photon at a detector is measured repeatedly.

-

A histogram of these delay times is constructed, yielding the fluorescence decay profile.

-

This decay curve is fitted to an exponential function to extract the lifetime (τf), after deconvolution with the instrument response function (IRF).

-

Visualizations

Synthesis and Characterization Workflow

Caption: A typical workflow for the synthesis and characterization of the title compound.

Core Photophysical Processes

Caption: Key electronic transitions for absorption and fluorescence emission.

An In-depth Technical Guide on 9-Bromo-10-(naphthalen-1-yl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural characteristics of 9-Bromo-10-(naphthalen-1-yl)anthracene. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this document compiles relevant data, including the crystallographic information for a closely related analogue, 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene. Detailed experimental protocols for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction are presented, based on established methodologies for similar aromatic compounds. This guide is intended to serve as a valuable resource for researchers in the fields of materials science, organic synthesis, and medicinal chemistry.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) featuring a bulky naphthalene substituent on the anthracene core. Such molecules are of significant interest due to their unique photophysical and electronic properties, which make them potential candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes. The presence of a bromine atom also provides a reactive handle for further functionalization, allowing for the synthesis of more complex molecular architectures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 400607-04-7 | [1][2] |

| Molecular Formula | C₂₄H₁₅Br | [1] |

| Molecular Weight | 383.29 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [3] |

| Melting Point | 177.0 - 181.0 °C | [2][4] |

| Boiling Point | 508.0 ± 19.0 °C at 760 mmHg | [4] |

| Purity | >98.0% (GC) | [3] |

Crystal Structure

As of the latest search, a publicly available, experimentally determined single-crystal X-ray diffraction structure for this compound has not been deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

Crystallographic Data of a Related Compound: 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene

For comparative purposes, the crystallographic data for the closely related compound, 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene (COD ID: 4516901), is presented below. It is important to note the presence of an additional phenyl spacer in this analogue, which will influence the crystal packing and molecular conformation.

| Parameter | Value |

| Chemical Formula | C₃₀H₁₉Br |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 15.892 |

| b (Å) | 7.5837 |

| c (Å) | 17.555 |

| α (°) | 90 |

| β (°) | 90.64 |

| γ (°) | 90 |

| Volume (ų) | 2115.3 |

| Z | 4 |

Synthesis

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane (naphthalene-1-boronic acid) and an organohalide (9,10-dibromoanthracene).

Proposed Synthetic Workflow

The synthesis of this compound can be conceptualized in the following workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions of bromoanthracenes.

Materials:

-

9,10-Dibromoanthracene

-

Naphthalene-1-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized water

-

Dichloromethane (DCM)

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask, add 9,10-dibromoanthracene (1.0 eq), naphthalene-1-boronic acid (1.1 eq), and potassium carbonate (2.5 eq).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

-

Add anhydrous toluene and ethanol in a 4:1 ratio to the flask.

-

-

Reaction:

-

The reaction mixture is stirred and heated to reflux (approximately 90-100 °C) under an inert atmosphere.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between dichloromethane and deionized water.

-

The aqueous layer is extracted twice more with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

-

Purification:

-

The solvent from the organic layer is evaporated to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford this compound as a solid.

-

Signaling Pathways and Biological Activity

There is currently no available literature detailing the interaction of this compound with any specific signaling pathways or its biological activity. Compounds of this class are primarily investigated for their materials science applications.

Logical Relationships in Synthesis

The core of the synthesis is the Suzuki-Miyaura catalytic cycle, which illustrates the logical relationship between the reactants, catalyst, and product.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable compound in the field of organic materials science. While its complete solid-state structural characterization remains to be publicly reported, this guide provides the essential information regarding its synthesis and known properties. The detailed synthetic protocol based on the Suzuki-Miyaura reaction offers a reliable method for its preparation, enabling further research into its potential applications. Future work should focus on obtaining single crystals and performing X-ray diffraction analysis to elucidate its precise molecular structure and packing in the solid state.

References

An In-Depth Technical Guide to the ¹H NMR Characterization of 9-Bromo-10-(naphthalen-1-yl)anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) characteristics of 9-Bromo-10-(naphthalen-1-yl)anthracene. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted ¹H NMR data set based on established principles of substituent effects on polycyclic aromatic hydrocarbons. It also includes a comprehensive experimental protocol for acquiring such data and visual diagrams to elucidate the molecular structure and proton environments.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be complex, with signals corresponding to the 15 protons of the molecule. The chemical shifts (δ) are influenced by the diamagnetic anisotropy of the aromatic rings and the electronic effects of the bromine substituent. The predicted data is summarized in the table below. The numbering of the protons corresponds to the molecular structure diagram.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Anthracene Moiety | ||||

| H1, H8 | 8.20 - 8.40 | dd | J ≈ 8.5, 1.0 | 2H |

| H2, H7 | 7.30 - 7.50 | ddd | J ≈ 8.5, 6.8, 1.2 | 2H |

| H3, H6 | 7.40 - 7.60 | ddd | J ≈ 8.5, 6.8, 1.2 | 2H |

| H4, H5 | 7.95 - 8.15 | dd | J ≈ 8.5, 1.0 | 2H |

| Naphthalene Moiety | ||||

| H2' | 7.55 - 7.75 | dd | J ≈ 8.2, 7.1 | 1H |

| H3' | 7.45 - 7.65 | t | J ≈ 7.8 | 1H |

| H4' | 7.90 - 8.10 | d | J ≈ 8.2 | 1H |

| H5' | 8.00 - 8.20 | d | J ≈ 8.5 | 1H |

| H6' | 7.50 - 7.70 | t | J ≈ 7.5 | 1H |

| H7' | 7.35 - 7.55 | t | J ≈ 7.8 | 1H |

| H8' | 7.85 - 8.05 | d | J ≈ 8.1 | 1H |

Disclaimer: The chemical shift values presented are predictions based on the analysis of substituent effects on anthracene and naphthalene rings and may differ from experimental values.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum for a solid aromatic compound like this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.

- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

- Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube if the solvent does not contain an internal reference.

2. NMR Spectrometer Setup:

- The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher to achieve better signal dispersion.

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using automated shimming routines.

3. Data Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used.

- Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for aromatic compounds.

- Number of Scans: The number of scans will depend on the sample concentration. For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

- Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.

- Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended to ensure good resolution.

- Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.

- Calibrate the chemical shift scale by setting the reference peak (TMS or residual solvent peak) to its known chemical shift (e.g., TMS at 0.00 ppm).

- Integrate the peaks to determine the relative number of protons corresponding to each signal.

- Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for each multiplet.

Visualizations

The following diagrams illustrate the molecular structure with proton assignments and a conceptual workflow for predicting the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton numbering.

Caption: Workflow for the prediction of the ¹H NMR spectrum.

In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 9-Bromo-10-(naphthalen-1-yl)anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 9-Bromo-10-(naphthalen-1-yl)anthracene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from the closely related and well-characterized compound, 9,10-diphenylanthracene (DPA), as a representative analogue. The principles and methodologies described herein are directly applicable to the spectral analysis of this compound.

Introduction to the Photophysical Properties of Substituted Anthracenes

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) renowned for their distinctive photophysical properties, making them valuable in applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes. The UV-Vis absorption spectrum of anthracene is characterized by two main electronic transition bands: the ¹Bₐ band, which is a high-energy, intense absorption, and the ¹Lₐ band, a lower-energy, vibronically structured absorption.

Substitution at the 9- and 10-positions of the anthracene core, as in this compound, significantly influences its electronic and steric properties. The introduction of a bromine atom and a bulky naphthalene group is expected to cause bathochromic (red) shifts in the absorption maxima compared to unsubstituted anthracene. This is due to the extension of the π-conjugated system and the electronic effects of the substituents. The bulky nature of the naphthalene group can also affect the planarity of the molecule, which in turn can influence the fine structure of the absorption bands.

Predicted UV-Vis Absorption Characteristics

The UV-Vis absorption spectrum of this compound is predicted to exhibit the characteristic vibronic structure of the anthracene core. However, the positions and intensities of these bands will be modulated by the bromo and naphthyl substituents. Based on studies of other 9,10-disubstituted anthracenes, it is anticipated that the absorption maxima will be red-shifted compared to anthracene.

For comparative purposes, the UV-Vis absorption data for 9,10-diphenylanthracene (DPA) in cyclohexane is presented below. DPA serves as a useful analogue due to the presence of bulky aromatic substituents at the 9 and 10 positions.

Data Presentation: UV-Vis Absorption of 9,10-Diphenylanthracene in Cyclohexane

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Band Assignment (Predicted) |

| ~268 | Not specified | ¹Bₐ |

| ~357 | Not specified | ¹Lₐ (0-2 transition) |

| 372.5 | 14,000[1][2] | ¹Lₐ (0-1 transition) |

| ~396 | Not specified | ¹Lₐ (0-0 transition) |

Note: The absorption peaks for DPA crystals have been observed at 268, 357, 377, and 396 nm.[3] The molar absorptivity value is from measurements in cyclohexane.[1][2]

It is expected that the spectrum of this compound will show a similar pattern, with potential shifts in the peak positions due to the specific electronic and steric effects of the bromo and naphthalen-1-yl groups.

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section details a standardized methodology for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation

-

Analyte: this compound (solid)

-

Solvent: Spectroscopic grade cyclohexane (or other suitable non-polar solvent)

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Cary 3)[1]

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length

-

Analytical Balance

-

Volumetric Flasks and Pipettes

Solution Preparation

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of cyclohexane in a volumetric flask to prepare a stock solution of a specific molar concentration (e.g., 1 x 10⁻³ M).

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 a.u.). A concentration in the micromolar range is often suitable. For instance, a 60 µM solution was used for 9-bromoanthracene.[4]

Spectral Acquisition

-

Instrument warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Blanking: Fill both the sample and reference cuvettes with the pure solvent (cyclohexane). Place them in the respective holders in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvettes.

-

Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the sample solution. Place it back into the sample holder.

-

Spectrum Recording: Scan the sample over the desired wavelength range (e.g., 200-600 nm). The data should be collected with appropriate settings for spectral bandwidth (e.g., 1.0 nm), signal averaging time (e.g., 0.133 s), and data interval (e.g., 0.25 nm).[1]

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualizations

Experimental Workflow

References

The Photophysics of Substituted Anthracenes: A Technical Guide to Fluorescence and Phosphorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene, a polycyclic aromatic hydrocarbon consisting of three linearly fused benzene rings, and its derivatives are foundational chromophores in photophysics and materials science. Their rigid, planar structure and extended π-conjugated system give rise to fascinating luminescent properties, most notably strong blue fluorescence.[1] The ability to chemically modify the anthracene core at various positions allows for precise tuning of its absorption and emission characteristics, making substituted anthracenes highly valuable for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, organic scintillators, and photosensitizers in photodynamic therapy.[1][2]

This technical guide provides an in-depth exploration of the fluorescence and phosphorescence phenomena in substituted anthracenes. It covers the core photophysical principles, the profound influence of chemical substitution on luminescent properties, detailed experimental methodologies for characterization, and the underlying mechanisms that govern the fate of excited states.

Core Photophysical Concepts: The Jablonski Diagram

The interaction of light with a molecule like anthracene is best described by a Jablonski diagram. Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). From here, it can return to the ground state via several pathways, including fluorescence and phosphorescence.

-

Fluorescence: This is a rapid emission of a photon as the molecule relaxes from the lowest excited singlet state (S₁) back to the ground state (S₀). This process is spin-allowed and typically occurs on the nanosecond timescale.

-

Intersystem Crossing (ISC): The excited molecule can undergo a spin-forbidden transition from the singlet state (S₁) to a triplet state (T₁). This process is typically inefficient for pure hydrocarbons but can be enhanced by certain structural modifications.[3]

-

Phosphorescence: This is the radiative decay from the lowest excited triplet state (T₁) to the ground state (S₀). Because this transition is spin-forbidden, it is a much slower process than fluorescence, with lifetimes ranging from microseconds to seconds.[3] Due to its slow rate, phosphorescence is often outcompeted by non-radiative decay processes at room temperature and is more readily observed in rigid matrices or at low temperatures.[4][5]

Caption: Electronic transitions in fluorescence and phosphorescence.

Influence of Substituents on Photophysical Properties

Chemical modification of the anthracene core is a powerful strategy to modulate its luminescent properties. Substituents can alter the energy levels of the excited states, influence the rates of radiative and non-radiative decay, and change the efficiency of intersystem crossing.

Electron-Donating and Withdrawing Groups

The introduction of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -CN, -CHO, -NO₂) can significantly alter the electronic structure of the anthracene molecule.

-

Energy Levels: These substitutions often lead to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.[6] This is due to a decrease in the HOMO-LUMO energy gap.[7][8] For instance, a compound with an electron-withdrawing -CHO group exhibits a larger Stokes shift (the difference between the absorption and emission maxima) compared to other derivatives.[7][8]

-

Quantum Yield: The effect on fluorescence quantum yield (ΦF) varies. While some substitutions enhance emission, others can quench it by promoting non-radiative decay pathways. For example, thiophene substituents on the 9,10-positions have been shown to considerably decrease the fluorescence quantum yield compared to phenyl substituents.[2]

Steric Hindrance

Bulky substituents, particularly at the 9 and 10 positions, play a crucial role in preventing π-π stacking and aggregation in the solid state or concentrated solutions.[9] This intermolecular interaction is a major cause of fluorescence quenching. By introducing sterically demanding groups like phenyl or t-butyl, intramolecular and intermolecular interactions are suppressed, which can lead to enhanced fluorescence emission.[3][9] 9,10-Diphenylanthracene (DPA) is a classic example, exhibiting a fluorescence quantum yield close to 100% in solution, a significant increase from the ~30% yield of unsubstituted anthracene.[2]

The Heavy-Atom Effect

The efficiency of intersystem crossing (ISC) from the S₁ to the T₁ state is a key factor determining the balance between fluorescence and phosphorescence. The rate of ISC can be significantly increased by the "heavy-atom effect."[10] This involves introducing atoms with large atomic numbers (e.g., bromine, iodine) into the molecular structure or the surrounding medium.[10][11]

The heavy atom enhances spin-orbit coupling, which facilitates the spin-forbidden S₁ → T₁ transition. This leads to a decrease in the fluorescence quantum yield and lifetime, and a corresponding increase in the phosphorescence quantum yield. For example, the fluorescence intensity of an anthracene derivative was observed to decrease in the presence of halide anions in the order F⁻ > Cl⁻ > Br⁻ > I⁻, consistent with a heavy-atom-mediated increase in ISC.[10] Two-step laser irradiation experiments on 9-bromoanthracene and 9,10-dibromoanthracene have provided direct evidence of enhanced reverse intersystem crossing (RISC) from upper triplet states, a phenomenon not observed in anthracene or its chloro-derivative.[12]

Caption: The heavy-atom effect enhances intersystem crossing (ISC).

Quantitative Data Summary

The photophysical properties of substituted anthracenes are highly dependent on the nature and position of the substituents, as well as the solvent. The following tables summarize key quantitative data from the literature.

Table 1: Photophysical Properties of 9,10-Disubstituted Anthracenes. [2]

| Compound | Substituents | Solvent | λabs (nm) | λem (nm) | ΦF (%) | τT (ms) |

| 1 | 9,10-diphenyl | Toluene | 377, 396 | 409, 431 | 97 | 9.9 |

| 3 | 9-phenyl, 10-(4-pyridyl) | Toluene | 379, 398 | 412, 434 | 90 | 1.1 |

| 4 | 9-phenyl, 10-(4-(CF₃)phenyl) | Toluene | 378, 397 | 410, 432 | 99 | 1.1 |

| 7 | 9-phenyl, 10-(2-thienyl) | Toluene | 388, 409 | 425, 448 | 8 | 0.007 |

| 8 | 9,10-di(2-thienyl) | Toluene | 400, 423 | 440, 465 | 2 | 0.003 |

ΦF = Fluorescence Quantum Yield; τT = Triplet State Lifetime

Table 2: Photophysical Properties of Various Substituted Anthracenes. [7][8][9]

| Compound | Substituent(s) | Solvent | λabs (nm) | λem (nm) | ΦF | τf (ns) |

| 9-(4-phenylethynyl)anthracene | 9-phenylethynyl | - | - | - | 0.75 | - |

| 9,10-bis(phenylethynyl)anthracene | 9,10-bis(phenylethynyl) | - | - | - | 0.20 | - |

| 7-CF₃-4f | 10-(diphenylphosphoryl) | Toluene | 372, 391, 413 | 420, 444 | 0.94 | 19.3 |

| 7-CF₃-4f (solid) | 10-(diphenylphosphoryl) | Solid State | - | 450, 477 | >0.95 | - |

| 7-CN-4g | 10-(diphenylphosphoryl) | Toluene | 382, 403, 426 | 436, 462 | 0.73 | 23.3 |

τf = Fluorescence Lifetime

Key Experimental Methodologies

Accurate characterization of the fluorescence and phosphorescence of substituted anthracenes requires specialized instrumentation and carefully designed protocols.

Steady-State and Time-Resolved Spectroscopy

Instrumentation: A spectrofluorometer is the primary instrument for these measurements.[13] Key components include:

-

Excitation Source: A high-intensity lamp, typically a high-pressure Xenon arc lamp, provides continuous broadband radiation.[4][13]

-

Excitation Monochromator: Selects a specific wavelength from the source to excite the sample.

-

Sample Holder: A cuvette holder, often temperature-controlled. For phosphorescence, a cryostat may be used to freeze the sample at liquid nitrogen temperatures, minimizing non-radiative decay.[4][5]

-

Emission Monochromator: Placed at a 90° angle to the excitation path to minimize detection of scattered source light. It selects and scans the emission wavelengths.[4][13]

-

Detector: A sensitive photomultiplier tube (PMT) detects the emitted photons.

Time-Resolved Measurements: Fluorescence and phosphorescence lifetimes are measured using time-resolved techniques. A common method is Time-Correlated Single Photon Counting (TCSPC). This involves exciting the sample with a pulsed light source (e.g., a laser diode) and measuring the time delay between the excitation pulse and the detection of the first emitted photon.[5] By repeating this process millions of time, a histogram of photon arrival times is built, which represents the decay of the excited state.

Caption: Workflow for a typical spectrofluorometer measurement.

Distinguishing Fluorescence from Phosphorescence

Because fluorescence lifetimes are much shorter than phosphorescence lifetimes, their emissions can be temporally separated.[13]

-

Phosphorimetry: This technique uses mechanical choppers or electronic gating.[4][13] Two out-of-phase rotating choppers are used: one between the source and sample, and one between the sample and detector. This setup ensures that the detector is blocked while the sample is being excited (blocking prompt fluorescence) and the source is blocked while the emission is being measured, allowing only the long-lived phosphorescence to be detected.[13]

-

Time-Gated Spectroscopy: In modern instruments, the detector (e.g., a PMT) can be electronically "gated" or switched off for a specific delay time after the excitation pulse.[5] By setting a delay time longer than the fluorescence lifetime, only the subsequent phosphorescence is recorded.[5]

Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. The most common method for determining ΦF is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Protocol for Relative Quantum Yield Measurement:

-

Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate, 9,10-diphenylanthracene).[14]

-

Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Measure Absorption Spectra: Record the UV-Vis absorption spectra for all solutions.

-

Measure Emission Spectra: Record the fluorescence emission spectra of both the sample and standard solutions, using the same excitation wavelength and instrument settings.

-

Calculate Quantum Yield: The quantum yield of the sample (ΦS) is calculated using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts S and R refer to the sample and reference, respectively.

-

References

- 1. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. edinst.com [edinst.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties [journal.hep.com.cn]

- 8. Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The effect of a heavy atom on the radiative pathways of an emitter with dual conformation, thermally-activated delayed fluorescence and room temperature phosphorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. asdlib.org [asdlib.org]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Electronic and Optical Properties of Diarylanthracenes

For Researchers, Scientists, and Drug Development Professionals

Diarylanthracenes, a class of polycyclic aromatic hydrocarbons, are at the forefront of materials science and optoelectronic research. Their rigid, planar anthracene core, flanked by tunable aryl substituents, gives rise to a fascinating array of electronic and optical properties. This guide provides an in-depth exploration of these characteristics, offering a valuable resource for researchers and professionals working with these versatile molecules.

Electronic Properties: A Tale of Two Orbitals

The electronic behavior of diarylanthracenes is primarily governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical characteristics.

The introduction of aryl substituents at the 9 and 10 positions of the anthracene core significantly influences these energy levels. Electron-donating groups on the aryl rings tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO level. This tunability allows for the precise engineering of the HOMO-LUMO gap, thereby controlling the molecule's absorption and emission properties.[1]

Boron doping of the anthracene core, creating 9,10-dihydro-9,10-diboraanthracene (DBA) derivatives, further modifies the electronic landscape. These DBA derivatives exhibit distinct electronic properties compared to their all-carbon counterparts, including reversible one-electron transitions centered on the DBA core, as observed in cyclic voltammetry.[1]

Quantitative Electronic Data of Selected Diarylanthracene Derivatives

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |

| 4a | Mesityl | -5.45 | -2.25 | 3.20 |

| 4b | 2-Methylnaphthyl | -5.50 | -2.30 | 3.20 |

| 4c | 9-Phenyl-2,7-di-tert-butylanthryl | -5.35 | -2.40 | 2.95 |

| 2a (DBA) | Mesityl | -6.00 | -2.85 | 3.15 |

| 2b (DBA) | 2-Methylnaphthyl | -6.05 | -2.90 | 3.15 |

| 2c (DBA) | 9-Phenyl-2,7-di-tert-butylanthryl | -5.90 | -3.00 | 2.90 |

Data adapted from theoretical calculations on related structures. Actual values may vary based on experimental conditions.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of molecules and determine their HOMO and LUMO energy levels.[2][3]

Objective: To determine the oxidation and reduction potentials of a diarylanthracene derivative.

Materials and Equipment:

-

Potentiostat[3]

-

Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)[3]

-

Diarylanthracene sample

-

Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Inert gas (e.g., argon or nitrogen) for purging

-

Glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode[4]

Procedure:

-

Solution Preparation: Prepare a solution of the diarylanthracene derivative (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).

-

Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Potential Cycling: Linearly sweep the potential of the working electrode between two set limits.[2] The scan is then reversed back to the initial potential.[2]

-

Data Acquisition: Record the current response as a function of the applied potential to generate a cyclic voltammogram.

-

Data Analysis: From the voltammogram, determine the onset potentials for oxidation and reduction. These can be used to estimate the HOMO and LUMO energy levels, respectively, often by referencing against a known standard like ferrocene/ferrocenium (Fc/Fc+).

Optical Properties: The Dance of Light and Electrons

The optical properties of diarylanthracenes are characterized by their absorption of ultraviolet-visible (UV-Vis) light and subsequent fluorescence emission. These processes are dictated by electronic transitions between the ground and excited states.

Absorption and Emission: Diarylanthracenes typically exhibit strong absorption in the UV region and emit light in the blue to green region of the visible spectrum.[1] The absorption corresponds to a π–π* transition, where an electron is promoted from the HOMO to the LUMO. The subsequent relaxation of the excited electron back to the ground state can result in the emission of a photon, a process known as fluorescence.

Fluorescence Quantum Yield (Φ_F): The efficiency of this fluorescence process is quantified by the fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed. This property is highly sensitive to the molecular structure and the surrounding environment. Substituents on the aryl rings can significantly impact the quantum yield; for instance, some derivatives can have quantum yields approaching unity.

Excited-State Dynamics: Upon photoexcitation, the molecule enters an excited state. From here, it can relax back to the ground state through several pathways, including fluorescence, internal conversion (non-radiative decay), and intersystem crossing to a triplet state.[5][6] The competition between these processes determines the overall photophysical behavior. In some quadrupolar diarylanthracene derivatives, a phenomenon known as excited-state symmetry breaking can occur in polar solvents, where the excitation localizes on one of the donor-acceptor branches.[7][8]

Photophysical Data of Selected Diarylanthracene Derivatives

| Compound | Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F |

| 4a | Mesityl | Cyclohexane | 380, 401, 425 | 432, 457 | 0.95 |

| 4b | 2-Methylnaphthyl | Cyclohexane | 383, 404, 428 | 435, 460 | 0.92 |

| 4c | 9-Phenyl-2,7-di-tert-butylanthryl | Cyclohexane | 408, 432, 458 | 465, 493 | 0.88 |

| 2a (DBA) | Mesityl | Toluene | 365 (sh), 440 | 475 | 0.03 |

| 2b (DBA) | 2-Methylnaphthyl | Toluene | 370 (sh), 465 | 520 | 0.05 |

| 2c (DBA) | 9-Phenyl-2,7-di-tert-butylanthryl | Toluene | 400 (sh), 540 | 630 | 0.01 |

Data adapted from published literature.[1] "sh" denotes a shoulder peak.

Experimental Protocols: UV-Vis and Fluorescence Spectroscopy

These two techniques are fundamental for characterizing the optical properties of diarylanthracenes.[9]

UV-Vis Absorption Spectroscopy

Objective: To measure the wavelengths of light absorbed by a diarylanthracene sample.

Materials and Equipment:

-

UV-Vis spectrophotometer[10]

-

Diarylanthracene sample

-

Spectroscopic grade solvent

Procedure:

-

Solution Preparation: Prepare a dilute solution of the diarylanthracene in a suitable solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity according to the Beer-Lambert law.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Fill a cuvette with the sample solution and place it in the spectrophotometer.[11]

-

Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Fluorescence Spectroscopy

Objective: To measure the emission spectrum and fluorescence quantum yield of a diarylanthracene sample.

Materials and Equipment:

-

Spectrofluorometer[10]

-

Quartz cuvettes (four-sided polished for fluorescence)[9]

-

Diarylanthracene sample

-

Spectroscopic grade solvent

-

Quantum yield standard (e.g., quinine sulfate, 9,10-diphenylanthracene)

Procedure:

-

Solution Preparation: Prepare a dilute solution of the diarylanthracene, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Excitation and Emission Wavelengths: Determine the optimal excitation wavelength from the absorption spectrum (usually λ_max). Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

Quantum Yield Measurement (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a known quantum yield standard.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Structure-Property Relationships

The electronic and optical properties of diarylanthracenes are intricately linked to their molecular structure. Understanding these relationships is key to designing new materials with tailored functionalities.

-

Aryl Substituents: The nature and position of substituents on the peripheral aryl rings provide the primary means of tuning the electronic and optical properties. Electron-donating groups generally lead to red-shifted absorption and emission, while electron-withdrawing groups can have the opposite effect.

-

Steric Hindrance: Bulky substituents can induce a twist in the aryl groups relative to the anthracene core. This can disrupt π-conjugation, leading to blue-shifted spectra and potentially affecting the quantum yield.[1]

-

Heteroatom Incorporation: Replacing carbon atoms in the anthracene core with heteroatoms, such as boron, dramatically alters the electronic structure, leading to significant changes in absorption, emission, and redox properties.[1]

Conclusion

Diarylanthracenes represent a versatile class of organic molecules with highly tunable electronic and optical properties. The ability to modify their absorption, emission, and redox characteristics through synthetic chemistry makes them promising candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. A thorough understanding of their structure-property relationships, facilitated by the experimental techniques outlined in this guide, is crucial for the continued development of advanced materials based on this remarkable molecular scaffold.

References

- 1. Effects of boron doping on the structural and optoelectronic properties of 9,10-diarylanthracenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ossila.com [ossila.com]

- 4. asdlib.org [asdlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Excited State Dynamics of Dibenzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Excited-state symmetry breaking in 9,10-dicyanoanthracene-based quadrupolar molecules: the effect of donor–acceptor branch length - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biocompare.com [biocompare.com]

- 10. rsc.org [rsc.org]

- 11. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

An In-depth Technical Guide to 9-Bromo-10-(naphthalen-1-yl)anthracene

This guide provides comprehensive information on the chemical properties, synthesis, and analysis of 9-Bromo-10-(naphthalen-1-yl)anthracene, a fluorescent aromatic hydrocarbon of interest to researchers in materials science and drug development.

Physicochemical Properties

This compound is a solid, often appearing as a powder ranging in color from light orange to yellow-green. Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C24H15Br | [1][2][3] |

| Molecular Weight | 383.288 g/mol | [1] |

| Exact Mass | 382.035706 u | [2] |

| CAS Number | 400607-04-7 | [1][2][3] |

| Melting Point | 177.0 to 181.0 °C | [2][3] |

| Boiling Point | 508.0 ± 19.0 °C at 760 mmHg | [3] |

| InChIKey | SYACRXBYRNYMLN-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

The synthesis of this compound is commonly achieved via a Suzuki cross-coupling reaction.[4] This method involves the palladium-catalyzed reaction between an aryl halide and a boronic acid. While specific reaction conditions can be optimized, a general protocol is outlined below. A related synthesis of 9-bromo-10-phenylanthracene also provides a useful reference for the bromination step.[5]

General Synthesis Protocol via Suzuki Coupling:

-

Reactant Preparation: In a reaction flask, combine 9,10-dibromoanthracene, 1-naphthaleneboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent mixture, such as toluene, ethanol, and water.

-

Reaction Execution: Purge the flask with an inert gas, such as nitrogen, and heat the mixture to reflux for a specified period, typically several hours, while stirring.

-

Workup: After cooling to room temperature, the reaction is quenched, often with a dilute acid solution. The organic phase is then extracted using a solvent like dichloromethane (CH2Cl2).

-

Purification: The extracted organic layer is dried over an anhydrous salt (e.g., MgSO4) and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by silica gel column chromatography, to yield the final product.

Conceptual Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Caption: Logical flow for the structural and photophysical characterization of the final product.

References

A Technical Guide to the Solubility of 9-Bromo-10-(naphthalen-1-yl)anthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 9-Bromo-10-(naphthalen-1-yl)anthracene, a polycyclic aromatic hydrocarbon (PAH) derivative with applications in organic electronics and chemical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a framework for researchers to determine its solubility in various organic solvents. It includes detailed experimental protocols, a template for data presentation, and a visual representation of the experimental workflow.

Introduction

This compound is a substituted anthracene derivative. Like many polycyclic aromatic hydrocarbons, its extended π-conjugated system suggests low aqueous solubility and a higher affinity for organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including solution-phase reactions, purification by crystallization, and the fabrication of organic electronic devices. This guide addresses the current knowledge gap by presenting standardized methodologies for solubility determination.

Qualitative Solubility Profile

Based on the general principles of "like dissolves like," this compound, a largely non-polar molecule, is expected to be soluble in non-polar and moderately polar organic solvents. Literature suggests that it is soluble in toluene. Other potential solvents, based on the behavior of similar PAHs, could include:

-

Aromatic Hydrocarbons: Toluene, Xylene, Benzene

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Ketones: Acetone

-

Alcohols: Methanol, Ethanol (likely with lower solubility)

-

Alkanes: Hexane, Cyclohexane (likely with lower solubility)

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. To facilitate research in this area, the following table provides a standardized format for presenting experimentally determined solubility data.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C (Example Template)

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Toluene | 2.38 | [Experimental Data] | [Experimental Data] |

| Dichloromethane | 9.08 | [Experimental Data] | [Experimental Data] |

| Tetrahydrofuran | 7.58 | [Experimental Data] | [Experimental Data] |

| Acetone | 21.0 | [Experimental Data] | [Experimental Data] |

| Hexane | 1.88 | [Experimental Data] | [Experimental Data] |

| Ethanol | 24.5 | [Experimental Data] | [Experimental Data] |

Experimental Protocols for Solubility Determination

The following protocols describe common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

Saturated Shake-Flask Method

This is a widely accepted method for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant solution. To remove any remaining solid particles, the sample should be filtered through a chemically inert filter (e.g., PTFE syringe filter) or centrifuged.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (see Section 4.3).

Gravimetric Method

This method is straightforward but may be less precise for solvents with high boiling points.

Methodology:

-

Saturation: Prepare a saturated solution as described in the Saturated Shake-Flask Method (steps 1-3).

-

Sampling and Weighing: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish. Record the combined weight.

-

Solvent Evaporation: Gently evaporate the solvent under a stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point may be necessary.

-

Drying and Final Weighing: Once the solvent is fully evaporated, dry the remaining solid to a constant weight in a desiccator or oven.

-

Calculation: The mass of the dissolved solid is the final weight of the dish and solid minus the initial weight of the empty dish. The solubility can then be calculated in g/L.

Analytical Quantification Methods

For the Saturated Shake-Flask Method, the concentration of the dissolved compound can be determined by various analytical techniques:

-

UV-Vis Spectroscopy: Prepare a calibration curve of known concentrations of this compound in the specific solvent. Measure the absorbance of the filtered supernatant (appropriately diluted if necessary) and determine the concentration from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis, create a standard curve of peak area versus concentration. Inject the filtered supernatant into the HPLC system and quantify the concentration based on the peak area. This method is particularly useful for verifying the purity of the dissolved compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for experimental solubility determination.

Conclusion

While specific quantitative data for the solubility of this compound in organic solvents is not currently available, this guide provides the necessary framework for researchers to obtain this critical information. The experimental protocols outlined, along with the suggested data presentation format, are intended to promote standardized and comparable results within the scientific community. A thorough understanding of the solubility of this compound will undoubtedly facilitate its broader application in research and development.

In-Depth Technical Guide: Theoretical and Experimental Characterization of 9-Bromo-10-(naphthalen-1-yl)anthracene

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9-Bromo-10-(naphthalen-1-yl)anthracene. This molecule is of significant interest in materials science and drug development due to its potential electronic and photophysical properties. Understanding its frontier molecular orbitals is crucial for predicting its reactivity, stability, and suitability for various applications.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. The electronic properties of PAHs can be finely tuned through functionalization, making them promising candidates for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The HOMO and LUMO energy levels are fundamental parameters that govern the charge injection and transport properties of these materials, as well as their photophysical behavior.[1][2][3] Theoretical calculations, particularly those based on quantum chemistry, provide a powerful tool for predicting these properties before engaging in potentially complex and costly synthesis.[4][5]

Theoretical Calculations of HOMO/LUMO Levels

Computational chemistry offers a robust framework for predicting the electronic structure of molecules.[6] Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for systems of this size.[4]

Computational Workflow

The theoretical determination of HOMO/LUMO levels for this compound involves a systematic workflow, as illustrated in the diagram below. This process begins with constructing the molecule's 3D structure, followed by geometry optimization to find the most stable conformation, and finally, the calculation of its electronic properties.

Caption: Workflow for theoretical HOMO/LUMO calculation.

Detailed Computational Methodologies

A recommended approach for calculating the electronic properties of this compound is to use a combination of a reliable functional and a suitable basis set within the DFT framework.

-

Software: A variety of quantum chemistry software packages can be used, such as Gaussian, Q-Chem, Orca, or GAMESS.[7][8][9][10]

-

Method: Density Functional Theory (DFT) is a cost-effective and accurate method for such calculations.[5] The B3LYP hybrid functional is a popular choice that often yields results in good agreement with experimental data for organic molecules.[1]

-

Basis Set: The 6-31G(d) basis set is a good starting point, providing a reasonable description of the electronic structure for molecules containing first and second-row elements, as well as polarization functions on heavy atoms.

-

Geometry Optimization: The initial 3D structure of the molecule should be fully optimized to find its lowest energy conformation.

-

Frequency Analysis: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

HOMO/LUMO Calculation: Following successful optimization, a single-point energy calculation can be performed to obtain the energies of the molecular orbitals, including the HOMO and LUMO. The energy difference between these orbitals is the HOMO-LUMO gap.

Predicted Data Presentation

The results from theoretical calculations can be summarized in a clear and structured table to facilitate comparison and analysis. The following table presents hypothetical data for this compound calculated using different levels of theory.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP | 6-31G(d) | -5.85 | -2.15 | 3.70 |

| DFT/B3LYP | 6-311+G(d,p) | -5.78 | -2.25 | 3.53 |

| HF | 6-31G(d) | -7.90 | -1.10 | 6.80 |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A common route involves the bromination of anthracene followed by a Suzuki cross-coupling reaction.

Synthesis of 9-Bromoanthracene

9-Bromoanthracene is a key intermediate and can be synthesized from anthracene.[11][12]

Materials:

-

Anthracene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Anhydrous Ethanol

Procedure:

-

Dissolve anthracene in chloroform or dichloromethane in a round-bottom flask.

-

Add N-bromosuccinimide to the solution in portions while stirring. The reaction should be protected from light.

-

Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water to remove any unreacted NBS and succinimide byproduct.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from anhydrous ethanol to obtain pure 9-bromoanthracene.[11]

Synthesis of this compound via Suzuki Coupling

The final product can be synthesized by a Suzuki cross-coupling reaction between 9-bromoanthracene and 1-naphthaleneboronic acid. A similar procedure is reported for the synthesis of 9-bromo-10-(naphthalen-2-yl)anthracene.[13]

Materials:

-

9-Bromoanthracene

-

1-Naphthaleneboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene, Ethanol, Water mixture)

Procedure:

-

To a flask, add 9-bromoanthracene, 1-naphthaleneboronic acid, the palladium catalyst, and the base.

-

Add the solvent system to the flask.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent like dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Synthetic route to the target molecule.

Visualization of HOMO/LUMO Energy Levels

A diagram illustrating the HOMO and LUMO energy levels and the corresponding energy gap provides a clear visual representation of the molecule's electronic properties.

Caption: HOMO and LUMO energy level diagram.

Conclusion

This guide has outlined a comprehensive theoretical and experimental approach for the characterization of this compound. The proposed DFT calculations provide a reliable method for predicting the HOMO and LUMO energy levels, which are critical for understanding the molecule's electronic and optical properties. The detailed synthetic protocols offer a practical route for obtaining this compound for experimental validation and further investigation. The combination of computational and experimental techniques is essential for the rational design of novel organic materials for advanced applications in electronics and photonics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. learn.schrodinger.com [learn.schrodinger.com]

- 6. silicostudio.com [silicostudio.com]

- 7. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 8. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 9. iscitech.com [iscitech.com]

- 10. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 11. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 9-Bromo-10-(naphthalen-1-yl)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the polycyclic aromatic hydrocarbon, 9-Bromo-10-(naphthalen-1-yl)anthracene. The information is curated for researchers and professionals in the fields of materials science, organic synthesis, and drug development who require detailed characterization of this compound.

Core Compound Properties

This compound is a solid, pale yellow crystalline compound.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 400607-04-7 | [2][3] |

| Molecular Formula | C₂₄H₁₅Br | [2][3] |

| Molecular Weight | 383.28 g/mol | [3] |

| Melting Point | 177.0-181.0 °C | [2] |

| Boiling Point | 508.0 ± 19.0 °C at 760 mmHg | [2] |

| Appearance | Pale yellow solid | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the anthracene and naphthalene rings.